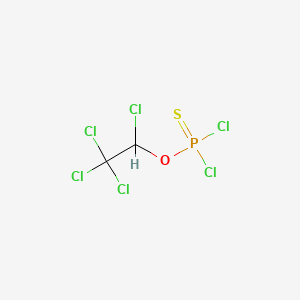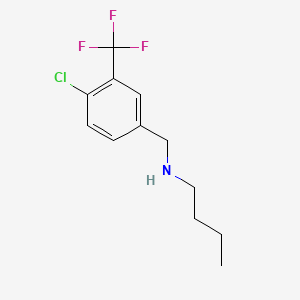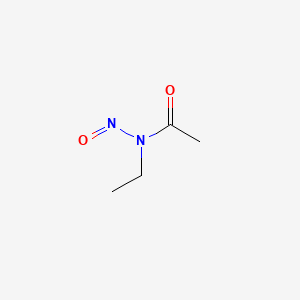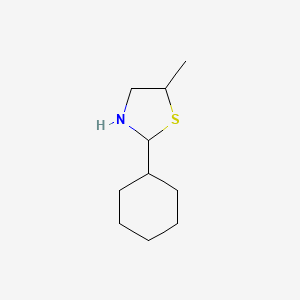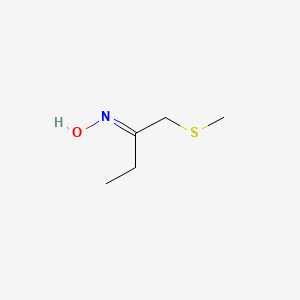
1-(Methylthio)butan-2-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylthio)butan-2-one oxime is an organic compound with the molecular formula C5H11NOS. It is a derivative of butanone oxime, where a methylthio group is attached to the second carbon of the butanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Methylthio)butan-2-one oxime can be synthesized through the reaction of 1-(methylthio)butan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the oxime is formed .
Industrial Production Methods: Industrial production of oximes, including this compound, often involves the use of calcium oxide as a catalyst. This method is advantageous due to its mild reaction conditions and high yield. The process involves mixing the ketone with calcium oxide and hydroxylamine hydrochloride, followed by heating the mixture to facilitate the formation of the oxime .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methylthio)butan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or amides, depending on the reaction conditions.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide
Major Products:
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1-(Methylthio)butan-2-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Wirkmechanismus
The mechanism by which 1-(Methylthio)butan-2-one oxime exerts its effects involves the formation of reactive intermediates that interact with molecular targets. For example, in its role as an anticancer agent, the compound forms complexes with gold(I) that induce oxidative stress, mitochondrial dysfunction, and apoptosis in cancer cells. The molecular targets include mitochondrial membranes and various signaling pathways involved in cell death .
Vergleich Mit ähnlichen Verbindungen
3-(Methylthio)butan-2-one oxime: This compound is structurally similar but differs in the position of the methylthio group.
2-Butanone oxime: Lacks the methylthio group but shares the oxime functionality.
3-Thiosemicarbano-butan-2-one oxime: Contains a thiosemicarbazone group instead of a methylthio group
Uniqueness: 1-(Methylthio)butan-2-one oxime is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
39195-97-6 |
|---|---|
Molekularformel |
C5H11NOS |
Molekulargewicht |
133.21 g/mol |
IUPAC-Name |
(NE)-N-(1-methylsulfanylbutan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NOS/c1-3-5(6-7)4-8-2/h7H,3-4H2,1-2H3/b6-5+ |
InChI-Schlüssel |
NMHJJFOQFIAKEN-AATRIKPKSA-N |
Isomerische SMILES |
CC/C(=N\O)/CSC |
Kanonische SMILES |
CCC(=NO)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
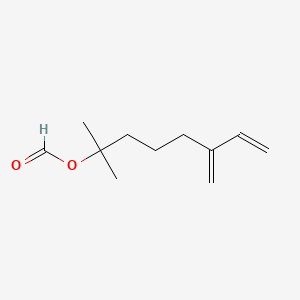

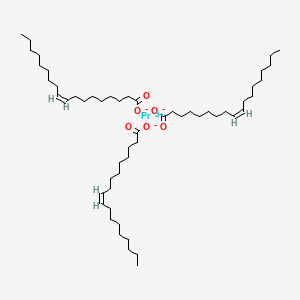

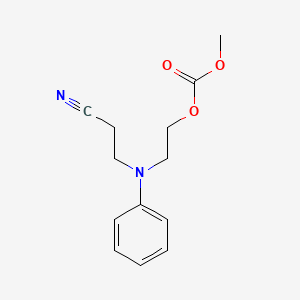
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


